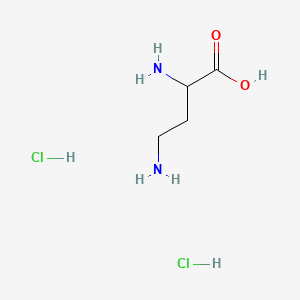

DL-2,4-Diaminobutyric acid dihydrochloride

Overview

Description

DL-2,4-Diaminobutyric acid dihydrochloride is a compound that has been studied in various contexts due to its biological and chemical significance. It is known to interact with other chemicals and biological systems in ways that can have both beneficial and detrimental effects.

Synthesis Analysis

The synthesis of DL-2,4-Diaminobutyric acid dihydrochloride and its derivatives has been explored in the context of forming condensation products with other amino acids. These condensation products can lead to the formation of tetrahydropyrimidine derivatives, which are important constituents in the peptide chains of certain siderophores like pyoverdins and ferribactins, which are produced by fluorescent pseudomonads .

Molecular Structure Analysis

The molecular structure of DL-2,4-Diaminobutyric acid dihydrochloride has been determined using various spectroscopic methods and crystallography. For instance, the crystal structure of L-α,γ-diaminobutyric acid hydrochloride has been elucidated, revealing a three-dimensional network of hydrogen bonds that stabilize the crystal structure . Similarly, the crystal structure of a related compound, DL 2-ammoniumbutyric dihydrogenmonophosphate, has been determined, showcasing the importance of hydrogen bonding in the stability of these types of compounds .

Chemical Reactions Analysis

DL-2,4-Diaminobutyric acid dihydrochloride can undergo reactions when exposed to certain conditions. For example, when 2,4-diaminobutyric acid (DAB) reacts with chlorine or chloramine during water treatment processes, it can produce various disinfection by-products (DBPs) such as haloacetic acids (HAAs), trihalomethanes (THMs), and haloacetonitriles (HANs). The formation pathways of these DBPs have been proposed and supported by quantum chemistry calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of DL-2,4-Diaminobutyric acid dihydrochloride are influenced by its interactions with other substances. For instance, L-2,4-diaminobutyric acid has been studied as an inhibitor of gamma-aminobutyric acid uptake by synaptosomal fractions from rat brain, showing both competitive and noncompetitive inhibition depending on the duration of exposure. The uptake and effectiveness of the inhibitor were found to be sodium-dependent and temperature-sensitive . Additionally, the neurotoxicity of L-2,4-diaminobutyric acid has been linked to its ability to inhibit ornithine carbamoyltransferase, a primary site of toxicity, which can lead to liver damage and secondary brain damage .

Scientific Research Applications

Neurological Research

DL-2,4-Diaminobutyric acid dihydrochloride has been a subject of interest in neurological research. It has been studied for its effects on gamma-aminobutyric acid (GABA) uptake by synaptosomal fractions from rat brains. The compound showed competitive inhibition of GABA uptake during short-term exposure, indicating a potential application in understanding neurotransmitter processes and synaptic function (Simon & Martin, 1973).

Coordination Chemistry

In the field of coordination chemistry, DL-2,4-Diaminobutyric acid has been investigated for forming ternary coordination complexes with copper(II) and other amino acids. This research can contribute to the understanding of complex chemical systems and the development of new materials and catalysts (Nair et al., 1982).

Cytotoxicity Studies

DL-2,4-Diaminobutyric acid has been researched for its cytotoxic effects, particularly in relation to cancer cells. For example, it has shown potent antitumor activity against human glioma cells, providing insights for potential therapeutic applications in oncology (Ronquist et al., 2005).

Environmental Toxicology

The compound's interaction with other substances in the environment, particularly in water treatment processes, has been a subject of research. Studies focus on the formation of disinfection by-products from the reaction of DL-2,4-Diaminobutyric acid with chloramine, which can contribute to understanding and mitigating environmental pollutants (Luo et al., 2020).

Synthesis and Chemical Stability

Research into the synthesis and stability of DL-2,4-Diaminobutyric acid has been conducted to understand its behavior in various chemical environments. This information is crucial for its application in chemical synthesis and pharmaceuticals (Talbot et al., 1958).

Antibiotic Biosynthesis

The compound has been studied in the context of antibiotic biosynthesis, where it plays a role in the production of certain antibiotics. This research is important for the development of new antibiotics and understanding microbial metabolism (Komura & Kurahashi, 1979).

Metal Complex Formation

DL-2,4-Diaminobutyric acid is also studied for its ability to form metal complexes, such as with platinum(II), which has implications in materials science and potential medical applications (Altman et al., 1985).

Mechanism of Action

Target of Action

The primary target of DL-2,4-Diaminobutyric acid dihydrochloride is GABA transaminase , an enzyme that converts GABA back to glutamate . By inhibiting this enzyme, the compound can effectively elevate levels of GABA, a neurotransmitter that plays a crucial role in inhibiting neuronal excitability in the nervous system .

Mode of Action

DL-2,4-Diaminobutyric acid dihydrochloride acts as a non-competitive inhibitor of GABA transaminase . This means it binds to a site other than the active site of the enzyme, changing the enzyme’s shape and preventing it from effectively converting GABA back to glutamate . Additionally, it has been observed that this compound is a GABA reuptake inhibitor , which further elevates levels of GABA .

Biochemical Pathways

By inhibiting GABA transaminase and preventing the reuptake of GABA, DL-2,4-Diaminobutyric acid dihydrochloride disrupts the normal GABA-glutamate cycle . This leads to an increase in GABA levels and a decrease in glutamate levels, affecting various downstream effects related to these neurotransmitters .

Result of Action

The elevation of GABA levels resulting from the action of DL-2,4-Diaminobutyric acid dihydrochloride can have several effects at the molecular and cellular levels. For instance, it can lead to a decrease in neuronal excitability, given GABA’s role as an inhibitory neurotransmitter . Interestingly, it has also been found to have antitumor activity against mouse fibrosarcoma cells .

Action Environment

The action, efficacy, and stability of DL-2,4-Diaminobutyric acid dihydrochloride can be influenced by various environmental factors. For instance, its storage temperature can impact its stability . Furthermore, factors such as pH and the presence of other substances in the body could potentially affect its action and efficacy.

Safety and Hazards

properties

IUPAC Name |

2,4-diaminobutanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAAWCHIBBNLOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50886770 | |

| Record name | Butanoic acid, 2,4-diamino-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50886770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-2,4-Diaminobutyric acid dihydrochloride | |

CAS RN |

1883-09-6, 65427-54-5 | |

| Record name | L-2,4-Diaminobutyric acid dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001883096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2,4-diamino-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065427545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2,4-diamino-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2,4-diamino-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50886770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2,4-diaminobutyric acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

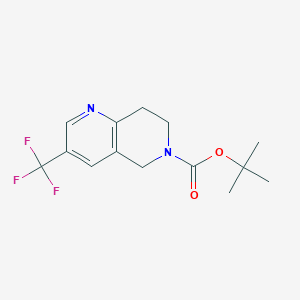

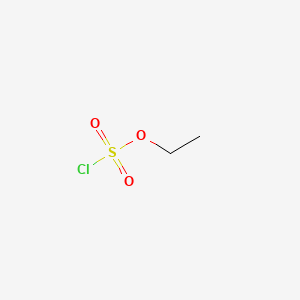

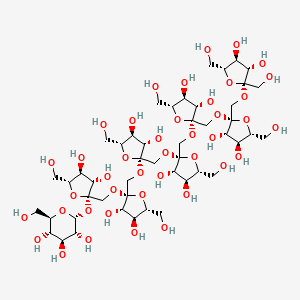

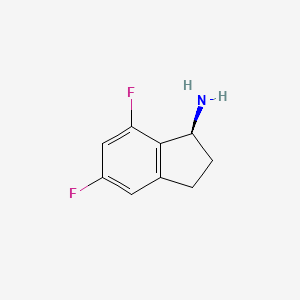

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one](/img/structure/B3029338.png)

![7-hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B3029343.png)

![3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B3029348.png)

![1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]-](/img/structure/B3029350.png)